molecular formula C19H16BrN3O3 B15098083 N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide

N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide

Cat. No.: B15098083
M. Wt: 414.3 g/mol
InChI Key: BLMMGNSKDNNJTE-UHFFFAOYSA-N
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Description

N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide is a naphthalene-pyridine hybrid carbohydrazide derivative. Its structure comprises a 6-bromo-2-methoxynaphthalene moiety linked via an acetyl group to a pyridine-2-carbohydrazide scaffold.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C19H16BrN3O3/c1-26-17-8-5-12-10-13(20)6-7-14(12)15(17)11-18(24)22-23-19(25)16-4-2-3-9-21-16/h2-10H,11H2,1H3,(H,22,24)(H,23,25)

InChI Key

BLMMGNSKDNNJTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NNC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide typically involves multiple steps. One common method begins with the bromination of 2-methoxynaphthalene to form 6-bromo-2-methoxynaphthalene. This intermediate is then subjected to acetylation to yield 2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl chloride. The final step involves the reaction of this acyl chloride with pyridine-2-carbohydrazide under controlled conditions to produce the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the electronic properties of the compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N’-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated naphthalene and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Scaffold Substituents on Naphthalene/Aromatic Rings Linking Group Biological Activity (if reported)
Target Compound Naphthalene + pyridine-2-carbohydrazide 6-bromo, 2-methoxy Acetyl Not explicitly reported (inferred)
VU0029767 (29) () Naphthalene + aceto-hydrazide 4-ethoxy (phenyl), 2-hydroxy (naphthalene) Acetyl Unknown (pharmaceutical candidate)
VU0152099 (31) () Thieno[2,3-b]pyridine 1,3-benzodioxole, methyl Carboxamide Unknown (pharmaceutical candidate)
9h () Nicotinoyl semicarbazide 6-methoxy (naphthalene), 2-methyl (pyridine) Semicarbazide Cytotoxic (inferred from class)
6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide () Imidazopyridine + carbohydrazide 6-chloro (imidazopyridine), 2-chloro (benzylidene) Hydrazide Not explicitly reported

Key Observations:

  • Substituent Effects: The target compound’s 6-bromo and 2-methoxy groups on naphthalene contrast with methoxy () or hydroxy () substituents in analogs.
  • Scaffold Diversity: Unlike thienopyridine () or imidazopyridine () cores, the target compound’s pyridine-2-carbohydrazide scaffold offers distinct hydrogen-bonding sites (NH groups) for target engagement .
Table 2: Reported Bioactivities of Analogous Compounds
Compound Class (Evidence Source) Activity Profile Structure-Activity Relationship (SAR) Insights
Imidazopyridine carbohydrazides (–7) Cytotoxic (IC$_{50}$: 1–10 µM vs. MCF-7, HT-29) Triazole or hydrazone moieties enhance apoptosis induction; electron-withdrawing substituents (e.g., Cl, Br) improve potency .
Thiazolo pyridine carbohydrazides () Antimicrobial (MIC: 2–8 µg/mL) Halogenated derivatives (5-bromo, 5-chloro) show superior activity due to increased membrane disruption .
Nicotinoyl semicarbazides () Anticancer (in vitro) Methoxy groups on naphthalene enhance DNA intercalation; methylpyridine improves metabolic stability .

Inferences for the Target Compound :

  • The bromo and methoxy groups may synergize to enhance cytotoxic or antimicrobial effects, as seen in halogenated and methoxylated analogs .

Biological Activity

N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide, a compound with the CAS number 622821-66-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16BrN3O3, indicating the presence of bromine, methoxy, and pyridine groups that may contribute to its biological activity. The structural characteristics suggest potential interactions with biological macromolecules.

Cytotoxicity

Cytotoxicity studies are crucial in evaluating the safety and therapeutic potential of new compounds. For this compound:

  • Cell Line Studies : Preliminary investigations into related compounds suggest that they may induce apoptosis in cancer cell lines, such as HepG2 and A549, by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Cell LineCompound Concentration (µM)Viability (%)
HepG210068
A54920073

The biological activity of this compound may be attributed to its ability to interact with cellular targets. Potential mechanisms include:

  • DNA Interaction : Similar compounds are known to bind effectively to DNA, leading to cleavage and subsequent apoptosis in cancer cells .
  • Enzyme Inhibition : The presence of the pyridine moiety suggests possible inhibition of key enzymes involved in metabolic pathways or signaling cascades.

Study on Related Compounds

A study explored the biological activities of various pyridine derivatives, revealing that those with halogen substitutions exhibited enhanced antibacterial and cytotoxic effects. These findings support the hypothesis that this compound could possess similar or improved activities due to its unique structure.

Comparative Analysis with Other Compounds

In a comparative study assessing the cytotoxicity of several acetylpyridine derivatives:

Compound NameIC50 (µM)
This compoundTBD
Acetylpyridine Derivative A25
Acetylpyridine Derivative B40

The data suggests that structural modifications can significantly influence biological activity, emphasizing the need for further investigation into this specific compound.

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